molecular formula C12H15NO2 B8293369 6-Cyclopentyl-5-methylnicotinic acid

6-Cyclopentyl-5-methylnicotinic acid

Cat. No.: B8293369
M. Wt: 205.25 g/mol
InChI Key: LOLSYVDJYLVLAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Cyclopentyl-5-methylnicotinic acid is an organic compound belonging to the class of nicotinic acids It features a cyclopentyl group and a methyl group attached to the nicotinic acid core, which is a pyridine ring with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopentyl-5-methylnicotinic acid can be achieved through multicomponent reactions involving the condensation of appropriate precursors. One method involves the reaction of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides, followed by regioselective alkylation and subsequent treatment with alkyl halides . The reaction conditions typically involve the use of ethanol as a solvent at room temperature.

Industrial Production Methods

Industrial production of nicotinic acid derivatives, including this compound, often involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This process is carried out at elevated temperatures and requires careful management of by-products such as nitrous oxide.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopentyl-5-methylnicotinic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The pyridine ring can be reduced under specific conditions to form dihydropyridine derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the methyl and cyclopentyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like nitric acid for oxidation, reducing agents such as hydrogen gas for reduction, and alkyl halides for substitution reactions. The conditions vary depending on the desired reaction, with temperatures ranging from room temperature to elevated temperatures.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced dihydropyridine compounds, and substituted nicotinic acid derivatives.

Scientific Research Applications

6-Cyclopentyl-5-methylnicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to nicotinic acid deficiency.

    Industry: It is used in the production of various nicotinic acid derivatives with industrial applications

Mechanism of Action

The mechanism of action of 6-Cyclopentyl-5-methylnicotinic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of nicotinic acid receptors and related pathways. The compound may also influence the metabolism of nicotinic acid within cells, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Cyclopentyl-5-methylnicotinic acid is unique due to the presence of both cyclopentyl and methyl groups, which may confer distinct chemical and biological properties compared to other nicotinic acid derivatives. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

6-cyclopentyl-5-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C12H15NO2/c1-8-6-10(12(14)15)7-13-11(8)9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,14,15)

InChI Key

LOLSYVDJYLVLAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1C2CCCC2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 6-cyclopentyl-5-methyl-nicotinic acid isopropyl ester (138 mmol, 558 μmol) in 25% aq. HCl (5 mL) is stirred at 65° C. for 24 h. The solvent is evaporated and the residue is dried under HV to give the title compound as a hydrochloride salt (163 mg) in form of a beige solid; LC-MS: tR=0.64 min; [M+1]+=206.50.
Name
6-cyclopentyl-5-methyl-nicotinic acid isopropyl ester
Quantity
138 mmol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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